molecular formula C17H13N5OS B4314536 4,7-DIAMINO-5-PHENYL-2-(2-PROPYNYLSULFANYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE

4,7-DIAMINO-5-PHENYL-2-(2-PROPYNYLSULFANYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE

Cat. No.: B4314536
M. Wt: 335.4 g/mol
InChI Key: WLYXUOQLLYNRQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-DIAMINO-5-PHENYL-2-(2-PROPYNYLSULFANYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE is a complex heterocyclic compound that belongs to the pyrano[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyran ring, and various functional groups such as amino, phenyl, prop-2-yn-1-ylthio, and carbonitrile. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-DIAMINO-5-PHENYL-2-(2-PROPYNYLSULFANYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes, ketones, and guanidine derivatives under acidic or basic conditions.

    Introduction of the Pyran Ring: The pyran ring is introduced via a cyclization reaction, often involving the use of a suitable catalyst and heating.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,7-DIAMINO-5-PHENYL-2-(2-PROPYNYLSULFANYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

4,7-DIAMINO-5-PHENYL-2-(2-PROPYNYLSULFANYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,7-DIAMINO-5-PHENYL-2-(2-PROPYNYLSULFANYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to disease progression or cellular function.

Comparison with Similar Compounds

Similar Compounds

    4,7-DIAMINO-5-PHENYL-2-(2-PROPYNYLSULFANYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE: shares structural similarities with other pyrano[2,3-d]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

4,7-diamino-5-phenyl-2-prop-2-ynylsulfanyl-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS/c1-2-8-24-17-21-14(19)13-12(10-6-4-3-5-7-10)11(9-18)15(20)23-16(13)22-17/h1,3-7,12H,8,20H2,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYXUOQLLYNRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC(=C2C(C(=C(OC2=N1)N)C#N)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,7-DIAMINO-5-PHENYL-2-(2-PROPYNYLSULFANYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE

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